molecular formula C18H17NO3 B2455042 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide CAS No. 94004-97-4

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B2455042
CAS No.: 94004-97-4
M. Wt: 295.338
InChI Key: CTTUDYDDUBGGSG-UHFFFAOYSA-N
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Description

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that similar indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (21826) and linear formula (C12H14N2O2) suggest that it may have good bioavailability.

Result of Action

Based on the biological activities of similar indole derivatives , it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels.

Preparation Methods

The synthesis of 5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Comparison with Similar Compounds

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

5-methoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-19(2)18(20)16-14-11-13(21-3)9-10-15(14)22-17(16)12-7-5-4-6-8-12/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUDYDDUBGGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203908
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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